9,9'-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole)
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Overview
Description
9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a sulfonyl group bridging two phenylene units, each of which is further connected to a carbazole moiety substituted with tert-butyl groups. Its molecular formula is C52H56N2O2S, and it is often used in advanced materials science, particularly in the development of organic electronic devices.
Preparation Methods
The synthesis of 9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole) typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Sulfonylbis(4,1-phenylene) Intermediate: This step involves the reaction of 4,4’-sulfonylbis(4,1-phenylene) with appropriate reagents to introduce the sulfonyl bridge.
Attachment of Carbazole Units: The intermediate is then reacted with 3,6-di-tert-butyl-9H-carbazole under specific conditions to form the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often include the use of automated reactors and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where certain substituents are replaced by others under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole) has a wide range of applications in scientific research, including:
Organic Electronics: It is commonly used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices due to its high hole mobility and thermal stability.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Research: It may be used in studies involving the interaction of organic compounds with biological systems.
Industrial Applications: The compound’s unique properties make it suitable for use in various industrial processes, including the production of high-performance materials.
Mechanism of Action
The mechanism of action of 9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole) involves its ability to transport holes in electronic devices. The sulfonyl and carbazole groups play a crucial role in stabilizing the charge carriers, allowing efficient charge transport. The tert-butyl groups provide steric hindrance, enhancing the compound’s thermal stability and preventing aggregation.
Comparison with Similar Compounds
When compared to similar compounds, 9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole) stands out due to its unique combination of structural features and properties. Similar compounds include:
9,9’-(4,4’-Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole): This compound has methoxy groups instead of tert-butyl groups, resulting in different electronic properties.
4,4’-Bis(carbazol-9-yl)biphenyl: Lacks the sulfonyl bridge, leading to different charge transport characteristics.
2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine: Contains a pyridine unit, which alters its electronic and chemical behavior.
The unique combination of the sulfonyl bridge, carbazole units, and tert-butyl groups in 9,9’-(Sulfonylbis(4,1-phenylene))bis(3,6-di-tert-butyl-9H-carbazole) provides it with superior thermal stability and hole transport capabilities, making it highly valuable in advanced material applications.
Properties
CAS No. |
1396165-20-0 |
---|---|
Molecular Formula |
C52H56N2O2S |
Molecular Weight |
773.1 g/mol |
IUPAC Name |
3,6-ditert-butyl-9-[4-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]sulfonylphenyl]carbazole |
InChI |
InChI=1S/C52H56N2O2S/c1-49(2,3)33-13-25-45-41(29-33)42-30-34(50(4,5)6)14-26-46(42)53(45)37-17-21-39(22-18-37)57(55,56)40-23-19-38(20-24-40)54-47-27-15-35(51(7,8)9)31-43(47)44-32-36(52(10,11)12)16-28-48(44)54/h13-32H,1-12H3 |
InChI Key |
BYVDHRISGUVOPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C |
Origin of Product |
United States |
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